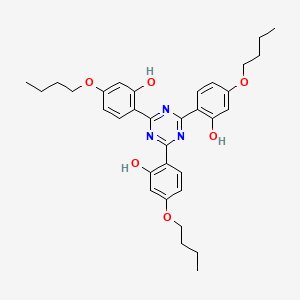

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine, also known as TBHT, is a versatile chemical compound that has been used in a variety of scientific applications. TBHT is a highly reactive molecule with a wide range of reactivity and solubility properties. It is often used as a reagent in organic synthesis, as a catalyst in catalytic reactions, and as a solvent in laboratory experiments. TBHT is also known for its potential to form stable complexes with a variety of metals and other compounds. In addition, TBHT has been used in the synthesis of various pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

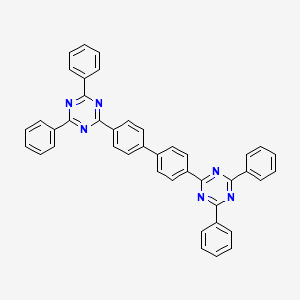

Synthesis of Pyridines and Pyrimidines

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .

Multicomponent Reactions (MCRs)

Over the past decade, multicomponent reactions (MCRs) have been recognized as a powerful synthetic tool for the establishment of diverse and complicated skeletons . The components have been assembled in protocols to form desired compound frameworks without adding any reagents, catalysts, solvents, or substrates .

Cytotoxic Agents

New series of 2,4,6-triarylpyridines derivatives were designed, synthesized, and evaluated for their cytotoxic activity against breast cancer cell lines . Most of the synthesized compounds showed remarkable cytotoxicity, comparable to the standard drug etoposide .

Supramolecular Chemistry

The 2,4,6-triarylpyridines are significant building blocks in supramolecular chemistry . They are also important because of their biological activities .

Synthetic and Biological Interests

Some name reactions have been developed by Biginelli, Hantzsch, Mannich, Passerini, Povarov, Strecker, and Ugi . These reactions are also broadly applied for synthetic and biological interests .

Pharmaceutical Industry

These heterocycles have also been applied in the pharmaceutical industry for their anticancer, antimycobacterial, antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antimicrobial activities .

Propiedades

IUPAC Name |

2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYPAYBWCQZOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)